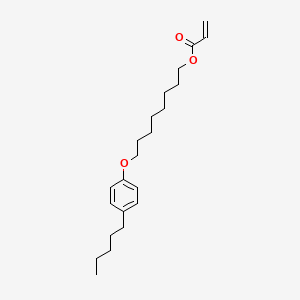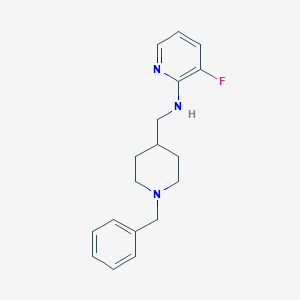![molecular formula C8H15BF4NO- B12813892 9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate](/img/structure/B12813892.png)
9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate is a compound that belongs to the class of nitroxyl radicals. These compounds are known for their stability and reactivity, making them valuable in various chemical processes. The compound is often used as a catalyst in oxidation reactions due to its ability to efficiently convert alcohols to carbonyl compounds .
Preparation Methods
The synthesis of 9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate typically involves a multi-step process. One common method includes the oxidation of 9-azabicyclo[3.3.1]nonane using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate undergoes various types of chemical reactions, primarily oxidation reactions. It acts as a catalyst in the oxidation of alcohols to aldehydes and ketones. Common reagents used in these reactions include copper(I) salts and oxygen. The major products formed from these reactions are carbonyl compounds . The compound can also participate in substitution reactions, where it replaces a functional group in a molecule with another group.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for the oxidation of alcohols, which is a crucial step in the synthesis of various organic compounds . In biology and medicine, it is used in the study of oxidative stress and its effects on biological systems. The compound’s ability to generate reactive oxygen species makes it useful in research related to cell signaling and apoptosis . In industry, it is used in the production of fine chemicals and pharmaceuticals due to its efficiency and selectivity in oxidation reactions .
Mechanism of Action
The mechanism by which 9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate exerts its effects involves the generation of nitroxyl radicals. These radicals are highly reactive and can abstract hydrogen atoms from alcohols, leading to the formation of carbonyl compounds. The molecular targets of this compound include alcohols and other organic substrates that can undergo oxidation . The pathways involved in its action are primarily oxidative, involving the transfer of electrons and the generation of reactive oxygen species.
Comparison with Similar Compounds
Compared to other nitroxyl radicals, 9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate is less hindered and exhibits higher reactivity. Similar compounds include 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) and 4-hydroxy-TEMPO. While TEMPO is widely used in oxidation reactions, this compound offers advantages in terms of stability and catalytic efficiency .
Properties
Molecular Formula |
C8H15BF4NO- |
|---|---|
Molecular Weight |
228.02 g/mol |
IUPAC Name |
9-oxido-9-azoniabicyclo[3.3.1]nonane;tetrafluoroborate |
InChI |
InChI=1S/C8H15NO.BF4/c10-9-7-3-1-4-8(9)6-2-5-7;2-1(3,4)5/h7-9H,1-6H2;/q;-1 |
InChI Key |
WLTMMAAYZOAKQO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC2CCCC(C1)[NH+]2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B12813810.png)
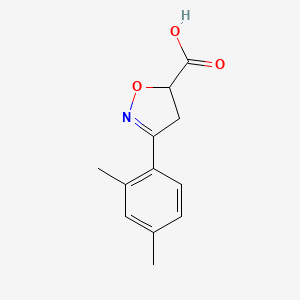
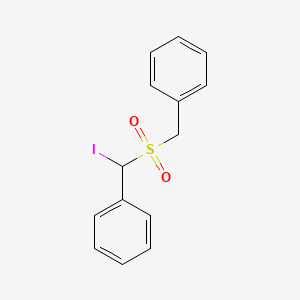
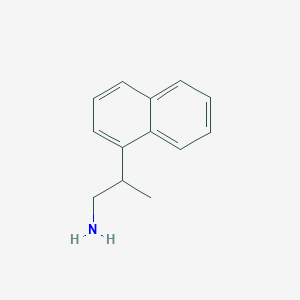
![4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12813838.png)

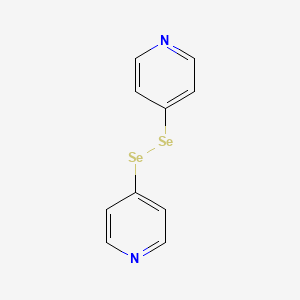
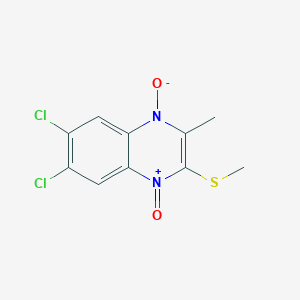
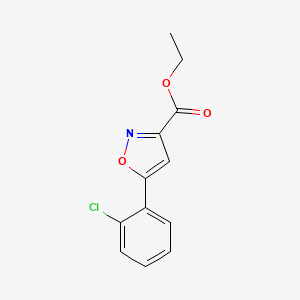
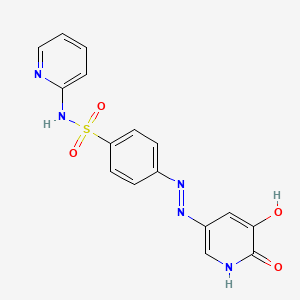
![2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12813878.png)
![N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12813886.png)
